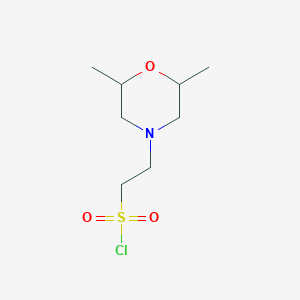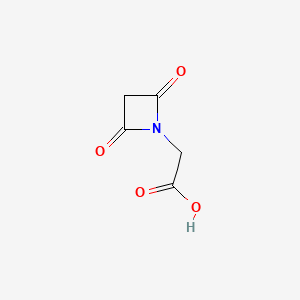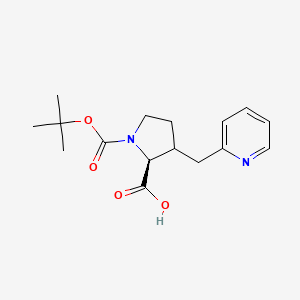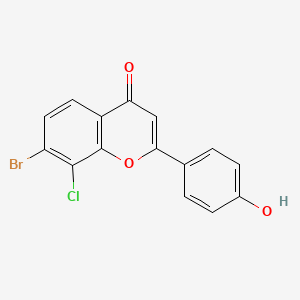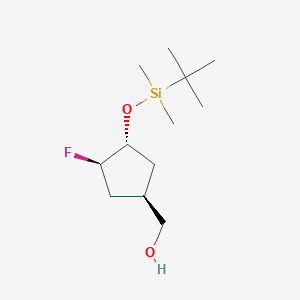
Rel-((1R,3R,4R)-3-((tert-butyldimethylsilyl)oxy)-4-fluorocyclopentyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-((1R,3R,4R)-3-((tert-butyldimethylsilyl)oxy)-4-fluorocyclopentyl)methanol is a complex organic compound featuring a cyclopentyl ring substituted with a tert-butyldimethylsilyl (TBDMS) group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((1R,3R,4R)-3-((tert-butyldimethylsilyl)oxy)-4-fluorocyclopentyl)methanol typically involves multiple steps, starting from readily available precursors. One common approach is to begin with a cyclopentane derivative, which undergoes selective fluorination and subsequent protection of the hydroxyl group with a TBDMS group. The reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and silylating agents like tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Rel-((1R,3R,4R)-3-((tert-butyldimethylsilyl)oxy)-4-fluorocyclopentyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: NaN3, KCN
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohol derivatives
Substitution: Azides, nitriles
Scientific Research Applications
Rel-((1R,3R,4R)-3-((tert-butyldimethylsilyl)oxy)-4-fluorocyclopentyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including high-performance polymers and advanced materials
Mechanism of Action
The mechanism of action of Rel-((1R,3R,4R)-3-((tert-butyldimethylsilyl)oxy)-4-fluorocyclopentyl)methanol involves its interaction with specific molecular targets and pathways. The TBDMS group provides steric protection, enhancing the compound’s stability and reactivity. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity and binding affinity to target proteins .
Comparison with Similar Compounds
Rel-((1R,3R,4R)-3-((tert-butyldimethylsilyl)oxy)-4-fluorocyclopentyl)methanol can be compared with similar compounds such as:
tert-Butyldimethylsilyl-protected alcohols: These compounds share the TBDMS group, providing similar steric protection and stability.
Fluorinated cyclopentyl derivatives: These compounds feature fluorine atoms on the cyclopentyl ring, influencing their reactivity and biological activity.
Cyclopentyl methanol derivatives: These compounds have similar core structures but may lack the TBDMS or fluorine substituents, resulting in different chemical and biological properties.
Properties
Molecular Formula |
C12H25FO2Si |
|---|---|
Molecular Weight |
248.41 g/mol |
IUPAC Name |
[(1R,3R,4R)-3-[tert-butyl(dimethyl)silyl]oxy-4-fluorocyclopentyl]methanol |
InChI |
InChI=1S/C12H25FO2Si/c1-12(2,3)16(4,5)15-11-7-9(8-14)6-10(11)13/h9-11,14H,6-8H2,1-5H3/t9-,10+,11+/m0/s1 |
InChI Key |
WIXAFXADZBGCAF-HBNTYKKESA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1C[C@H](C[C@H]1F)CO |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(CC1F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


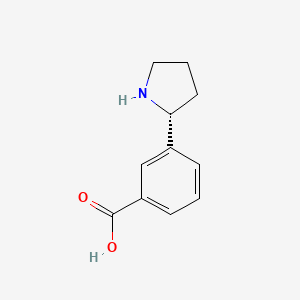
![7-(Methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13324379.png)
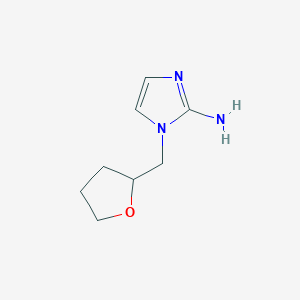
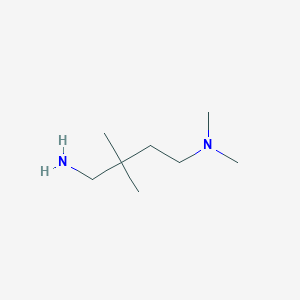
![2-Ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13324394.png)
![1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13324400.png)
![N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclohexanamine](/img/structure/B13324411.png)
![5-Methyl-1-oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid](/img/structure/B13324415.png)
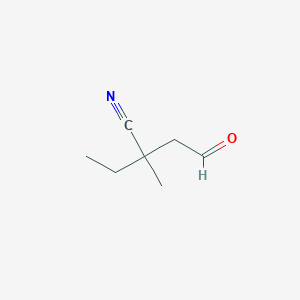
![2-(5-(tert-Butoxycarbonyl)-5-azaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B13324421.png)
